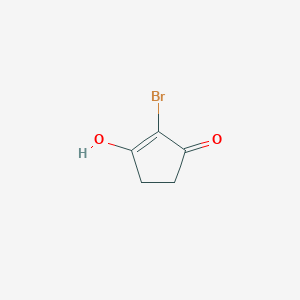

2-Bromo-3-hydroxycyclopent-2-en-1-one

説明

Contextualization of Halogenated Cyclopentenone Architectures in Modern Organic Synthesis

Halogenated cyclopentenone architectures are powerful synthons in organic synthesis due to the diverse chemical transformations available for this structural motif. cancer.gov The presence of a halogen, such as bromine, on the cyclopentenone ring significantly influences the molecule's electronic properties and reactivity. This allows for a range of synthetic manipulations, including cross-coupling reactions, which are fundamental to the construction of complex molecular frameworks.

These halogenated intermediates are particularly valuable in the synthesis of bioactive natural products. acs.org For instance, marine prostanoids like the clavulones and chlorvulones are naturally occurring halogenated cyclopentenones that exhibit significant cytotoxicity and antiproliferative activity against various cancer cell lines. acs.orgnih.gov The unique structural and biological properties of these natural products have spurred the development of synthetic methods to access the halogenated cyclopentenone core. The ability of halogen atoms to act as both a directing group and a handle for further functionalization makes these architectures highly sought-after in medicinal chemistry and drug discovery. researchgate.net

Research Significance of 2-Bromo-3-hydroxycyclopent-2-en-1-one as a Synthetic Intermediate

As a synthetic intermediate, this compound offers a unique combination of reactive sites. The α,β-unsaturated ketone system is susceptible to nucleophilic conjugate addition, a common strategy for introducing substituents at the 4- and 5-positions of the ring. wikipedia.org The vinyl bromide moiety can participate in a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, enabling the formation of carbon-carbon bonds and the introduction of diverse substituents at the 2-position.

The hydroxyl group at the 3-position can be further functionalized, for example, through etherification or esterification, to modify the molecule's properties or to introduce another point of connection for building larger molecular structures. This trifunctional nature—enone, vinyl bromide, and enol—makes this compound a potentially valuable precursor for the synthesis of highly substituted and functionalized cyclopentanoids. These derivatives are key structural motifs in a wide array of biologically active compounds, including prostaglandins (B1171923) and their analogues. acs.orgnih.gov

Historical Overview of Relevant Cyclopentenone Research Trajectories

Research into cyclopentenone synthesis has a rich history, driven by the prevalence of this structural unit in numerous natural products. wikipedia.org Early methods often involved intramolecular condensation reactions. A pivotal moment in the synthesis of functionalized cyclopentenones was the discovery of the acid-catalyzed rearrangement of 2-furylcarbinols into 4-hydroxycyclopentenones, a transformation known as the Piancatelli rearrangement. researchgate.net This reaction provided a powerful and stereoselective route to highly functionalized cyclopentenone cores, which are precursors to many natural products, including prostaglandins. researchgate.net

Over the decades, a multitude of other methods for cyclopentenone synthesis have been developed, each with its own advantages and substrate scope. These key synthetic strategies are summarized in the table below.

| Synthetic Method | Description |

| Nazarov Cyclization | A pericyclic reaction involving the acid-catalyzed conrotatory electrocyclization of a divinyl ketone to form a cyclopentenone. wikipedia.org |

| Pauson-Khand Reaction | A [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, typically catalyzed by cobalt or other transition metals, to form an α,β-cyclopentenone. wikipedia.org |

| Saegusa–Ito Oxidation | The oxidation of a cyclopentanone (B42830) silyl (B83357) enol ether with palladium(II) acetate (B1210297) to generate a cyclopentenone. wikipedia.org |

| Ring-Closing Metathesis | The use of ruthenium or molybdenum catalysts to form a cyclopentenone ring from an appropriate acyclic diene precursor. wikipedia.org |

| Intramolecular Hydroacylation | Rhodium-catalyzed intramolecular addition of an aldehyde C-H bond across an alkyne to form a cyclopentenone. organic-chemistry.org |

These and other synthetic advancements have provided chemists with a robust toolbox for constructing a wide variety of substituted cyclopentenones, paving the way for the total synthesis of complex natural products and the development of novel therapeutic agents. nih.gov

Structure

3D Structure

特性

IUPAC Name |

2-bromo-3-hydroxycyclopent-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrO2/c6-5-3(7)1-2-4(5)8/h7H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIQQMKGBGSLFGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C(=C1O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 3 Hydroxycyclopent 2 En 1 One and Its Stereoisomers

Direct Bromination Approaches for Cyclopentenone Derivatives

Direct bromination of cyclopentenone precursors is a primary strategy for introducing a bromine atom onto the carbocyclic ring. The success of this approach hinges on the ability to control the position of bromination (regioselectivity) and the extent of halogenation. The electronic nature of the α,β-unsaturated ketone system and the specific reaction conditions employed are critical factors in determining the outcome.

The regioselectivity of bromination on a cyclopentenone ring is highly dependent on the choice of the brominating agent and the solvent system. Research on 2,3-diarylcyclopent-2-en-1-ones has demonstrated that the bromine atom can be selectively introduced at different positions of the cyclopentene (B43876) ring or even on the aryl substituents based on the reaction conditions. nih.gov

For instance, the reaction of 2,3-diarylcyclopent-2-en-1-ones with copper(II) bromide in methanol (B129727) preferentially yields 5-bromocyclopentenones. In contrast, employing the same reagent in n-propyl acetate (B1210297) leads to the formation of 4-bromoketones. nih.gov This highlights the profound influence of the solvent on the reaction's regiochemical outcome. Common brominating agents like N-Bromosuccinimide (NBS) and molecular bromine tend to favor bromination of the aryl groups in these substrates. nih.gov

Other methodologies have been developed for the α-halogenation of cyclic enones using NBS in the presence of pyridine (B92270) or pyridine-N-oxide, providing a facile route to α-haloenones. mahidol.ac.th Furthermore, a one-pot protocol for the β-C-H halogenation of cyclic enones has been realized, involving the formation of a hydrazone intermediate to activate the β-position toward selective halogenation with reagents like NBS. nih.gov

Below is a data table summarizing the regioselective bromination outcomes for 2,3-diarylcyclopent-2-en-1-ones under various conditions. nih.gov

| Brominating Agent | Solvent | Major Product |

| Copper(II) bromide | Methanol | 5-Bromocyclopentenone |

| Copper(II) bromide | n-Propyl acetate | 4-Bromocyclopentenone |

| N-Bromosuccinimide (NBS) | CCl₄ | Aryl Bromination |

| Bromine (Br₂) | CCl₄ | Aryl Bromination |

This table illustrates the impact of reagents and solvents on the position of bromination in substituted cyclopentenones.

Achieving exhaustive or multiple brominations on a cyclopentenone core while maintaining selectivity presents a significant synthetic challenge. Polybromination can occur at various positions, including the α- and α'-carbons, the vinylic position, and any activated side chains. Control over the reaction requires careful modulation of stoichiometry and reaction conditions to prevent the formation of undesired polyhalogenated byproducts.

The synthesis of 3,5-dibromo-2-pyrone from coumalic acid using 2.5 equivalents of N-Bromosuccinimide exemplifies a controlled polyhalogenation on a related heterocyclic system, involving both electrophilic substitution and bromo-decarboxylation. orgsyn.org Such strategies often rely on the inherent reactivity of different positions on the ring. In cyclopentenones, the α-protons are acidic and can be readily substituted via an enolate intermediate, while the double bond can undergo electrophilic addition.

Controlling selectivity in these processes involves:

Stoichiometric Control: Limiting the amount of the brominating agent to favor mono- or di-substitution over exhaustive bromination.

Choice of Reagent: Using milder or more selective brominating agents. For example, NBS is often used for specific allylic or α-carbonyl brominations. organic-chemistry.orgslideshare.net

Reaction Conditions: Temperature, solvent, and the presence of catalysts or initiators (for radical reactions) can influence the reaction pathway and the distribution of products.

The challenge lies in the fact that the introduction of one bromine atom can alter the electronic properties and reactivity of the cyclopentenone ring, influencing the position and rate of subsequent brominations. Therefore, developing a truly exhaustive and selective bromination strategy requires a deep understanding of the substrate's reactivity and precise control over the reaction parameters.

De Novo Construction of the 2-Bromo-3-hydroxycyclopent-2-en-1-one Core

An alternative to direct functionalization is the de novo synthesis of the target ring system from acyclic or different cyclic precursors. This approach builds the brominated hydroxycyclopentenone core through cyclization reactions, often providing excellent control over the placement of substituents and the relative stereochemistry.

Several powerful cyclization reactions are employed for the synthesis of the hydroxycyclopentenone framework. Among the most prominent are the Piancatelli and Nazarov reactions.

The Piancatelli rearrangement is an acid-catalyzed transformation of 2-furylcarbinols into 4-hydroxycyclopentenones. wikipedia.org This reaction proceeds through a 4π-conrotatory electrocyclization of a pentadienyl cation intermediate, which typically results in a trans relationship between the substituents at the 4- and 5-positions. nih.govrsc.org Significantly, this rearrangement has been successfully applied to brominated substrates. The rearrangement of 3-bromo- (B131339) and 4-bromo-2-furylcarbinols provides a direct route to brominated 4-hydroxycyclopentenones, effectively constructing the core of the target molecule in a single, stereoselective step. researchgate.netresearchgate.net

The Nazarov cyclization is another key method, involving the acid-promoted 4π-electrocyclic ring closure of a divinyl ketone to form a cyclopentenone. wikipedia.orgorganic-chemistry.org This reaction is a versatile tool for constructing the five-membered ring and has seen numerous modern variants developed to improve its efficiency and scope. nih.govillinois.eduorganic-chemistry.org While not directly yielding the hydroxy group at the 3-position, it creates the fundamental cyclopentenone structure which can be further functionalized.

The cyclopentenone scaffold contains multiple stereocenters, making stereocontrol a critical aspect of its synthesis. Both diastereoselective and enantioselective methods are vital for preparing specific stereoisomers.

Diastereoselectivity is often inherent in the mechanism of the chosen cyclization reaction. As mentioned, the Piancatelli rearrangement generally affords trans-substituted cyclopentenones with high fidelity due to the stereochemical constraints of its 4π-conrotatory electrocyclization mechanism. wikipedia.orgnih.gov Similarly, the Nazarov cyclization also follows conrotatory closure as dictated by Woodward-Hoffmann rules, which translates the stereochemistry of the starting divinyl ketone into a defined stereochemistry in the product. wikipedia.org

Enantioselectivity can be achieved through various catalytic asymmetric strategies. For example, chiral Brønsted acids have been used to catalyze highly enantioselective aza-Piancatelli rearrangements, demonstrating that the core transformation can be rendered asymmetric. rsc.orgresearchgate.net Other approaches include organocatalytic double Michael additions to construct highly functionalized chiral cyclopentanes, which can then be converted to cyclopentenones. nih.gov

A classic and reliable strategy for controlling stereochemistry is the use of a chiral auxiliary. wikipedia.org This approach involves temporarily attaching a chiral molecule to the substrate to direct the stereochemical course of a reaction. After the desired stereocenter(s) have been set, the auxiliary is cleaved and can often be recovered. wikipedia.org

This strategy has been applied to the synthesis of chiral cyclopentenones. For instance, D-glucose-derived chiral auxiliaries have been used in asymmetric cyclopentannelation reactions to prepare cross-conjugated cyclopentenones in an enantioselective manner. nih.govacs.org In another example, menthol (B31143) was employed as a chiral auxiliary to create a mixture of separable diastereomers of a cyclopentenone intermediate during the synthesis of guanacastepene N. acs.org The auxiliary provides a powerful steric and electronic bias, forcing the reaction to proceed through a transition state that leads to one specific stereoisomer.

The general workflow for a chiral auxiliary-mediated synthesis is as follows:

Attachment: Covalent bonding of the chiral auxiliary to a precursor molecule.

Stereoselective Reaction: Performing the key bond-forming or cyclization step, where the auxiliary directs the stereochemical outcome.

Removal: Cleavage of the auxiliary to release the enantiomerically enriched product.

This method is particularly valuable when catalytic asymmetric variants are not available or when separation of diastereomers is more practical than enantiomer separation.

Enantioselective and Diastereoselective Synthesis of Cyclopentenone Architectures

Functionalization Strategies for Brominated Hydroxycyclopentenone Derivatives

The bromine atom in this compound serves as a versatile handle for introducing a wide range of substituents, thereby allowing for the synthesis of a diverse library of derivatives.

Introduction of Peripheral Substituents via Organometallic Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon bonds and are widely used to functionalize halogenated organic compounds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. While specific examples with this compound are not extensively documented, the Suzuki-Miyaura coupling is a robust method for arylating and vinylating bromo-enones. nih.gov The reaction typically employs a palladium catalyst and a base to facilitate the coupling of arylboronic acids with the brominated cyclopentenone.

Stille Coupling: The Stille coupling utilizes organotin reagents to couple with organohalides. This reaction is known for its tolerance of a wide variety of functional groups. acs.orgwikipedia.org The coupling of this compound with various organostannanes would provide a direct route to substituted cyclopentenone derivatives.

Sonogashira Coupling: This reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgresearchgate.net A study on the Sonogashira cross-coupling of 3-bromo-2-hydroxycyclopent-2-enone with various terminal alkynes has demonstrated the feasibility of this transformation. The reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, proceeds under mild conditions to afford the corresponding 3-alkynyl-2-hydroxycyclopent-2-enones in good yields.

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organohalide, catalyzed by a nickel or palladium complex. orgsyn.orgnih.gov This reaction is particularly useful for creating sp²-sp², sp²-sp³, and sp³-sp³ carbon-carbon bonds. The application of Negishi coupling to this compound would allow for the introduction of a diverse range of alkyl, aryl, and vinyl substituents.

| Coupling Reaction | Organometallic Reagent | Catalyst System | Bond Formed |

| Suzuki-Miyaura | Organoboron | Palladium/Base | C(sp²)-C(aryl/vinyl) |

| Stille | Organotin | Palladium | C(sp²)-C(alkyl/aryl/vinyl) |

| Sonogashira | Terminal Alkyne | Palladium/Copper(I) | C(sp²)-C(sp) |

| Negishi | Organozinc | Palladium or Nickel | C(sp²)-C(alkyl/aryl/vinyl) |

Synthetic Transformations Involving Activated Enol Ethers from Brominated Precursors

The hydroxyl group of this compound can be converted into an enol ether, which serves as an activated intermediate for further synthetic transformations.

Formation of Silyl (B83357) Enol Ethers: Silyl enol ethers are versatile intermediates in organic synthesis. They can be prepared from the corresponding ketone by reaction with a silylating agent, such as trimethylsilyl (B98337) chloride, in the presence of a base. nih.gov For this compound, the hydroxyl group can be protected, and the ketone can then be converted to its silyl enol ether. These silyl enol ethers can then participate in a variety of reactions.

Reactions of Activated Enol Ethers: Activated enol ethers, such as silyl enol ethers, are nucleophilic and can react with a range of electrophiles. For instance, they can undergo Mukaiyama aldol (B89426) reactions with aldehydes and ketones to form β-hydroxy ketones. researchgate.net They can also participate in Pauson-Khand reactions as the alkene component, leading to the formation of oxygenated cyclopentenone products. acs.orgwikipedia.org Furthermore, silyl enol ethers can be used in cross-coupling reactions. For example, a silver-catalyzed intermolecular cross-coupling reaction between silyl enol ethers and activated methylene (B1212753) compounds has been developed to access tricarbonyl derivatives.

| Enol Ether Type | Formation Method | Key Reactions |

| Silyl Enol Ether | Reaction with a silylating agent (e.g., TMSCl) and base. nih.gov | Mukaiyama aldol additions, researchgate.net Pauson-Khand reactions, acs.orgwikipedia.org Radical cross-coupling. |

| Methyl Enol Ether | Reaction with a methylating agent (e.g., dimethyl sulfate) and base. | Cycloadditions, cross-coupling reactions. |

Reactivity and Mechanistic Investigations of 2 Bromo 3 Hydroxycyclopent 2 En 1 One

General Reactivity Profile within the Cyclopentenone Framework

The 2-Bromo-3-hydroxycyclopent-2-en-1-one molecule possesses a versatile reactivity profile primarily dictated by its cyclopentenone structure. This framework includes an electrophilic α,β-unsaturated ketone system, making it susceptible to nucleophilic attack at both the carbonyl carbon (C1) and the β-carbon (C4) of the double bond. The presence of the bromine atom at the α-position (C2) and a hydroxyl group at the β-position (C3) further modulates this reactivity.

Nucleophilic Addition and Substitution Pathways

Nucleophilic attack is a cornerstone of the reactivity of this compound, with distinct pathways available depending on the nature of the nucleophile and the reaction conditions. These pathways primarily involve attack at the carbonyl carbon (1,2-addition) or at the end of the conjugated system (1,4-addition or conjugate addition). libretexts.orglibretexts.org

Conjugate Addition-Elimination Reactions with Organometallic Reagents

Organometallic reagents, particularly softer nucleophiles like organocuprates, preferentially undergo 1,4-addition (conjugate addition) to the enone system. In the case of this compound, this initial conjugate addition of an organometallic reagent (R-M) to the β-carbon would form an enolate intermediate.

Site-Selective 1,2- and 1,4-Addition Reactions on the Enone System

The competition between 1,2-addition (direct attack on the carbonyl carbon) and 1,4-addition (conjugate attack on the β-carbon) is a well-established phenomenon in the chemistry of α,β-unsaturated carbonyl compounds. libretexts.orglibretexts.org The regioselectivity of this process is highly dependent on several factors, including the nature of the nucleophile and the reaction conditions, often categorized as being under either kinetic or thermodynamic control. libretexts.orgmasterorganicchemistry.com

Hard vs. Soft Nucleophiles : According to Hard and Soft Acid and Base (HSAB) theory, "hard" nucleophiles (which are typically highly reactive and have a high charge density, e.g., Grignard reagents, organolithiums) tend to favor the kinetically controlled 1,2-addition. libretexts.org Conversely, "soft" nucleophiles (which are less reactive and more polarizable, e.g., organocuprates, thiols) favor the thermodynamically more stable 1,4-addition product. libretexts.org

Reaction Conditions : Low temperatures often favor the faster, irreversible 1,2-addition (kinetic control). nih.gov Higher temperatures can allow for the reversal of the 1,2-addition, leading to the eventual formation of the more thermodynamically stable 1,4-adduct. libretexts.orgnih.gov

The table below summarizes the expected outcomes for the reaction of this compound with different types of nucleophiles.

| Nucleophile Type | Example Reagents | Primary Pathway | Controlling Factor |

|---|---|---|---|

| Hard Nucleophiles | Organolithium (RLi), Grignard (RMgX) | 1,2-Addition | Kinetic Control |

| Soft Nucleophiles | Organocuprates (R₂CuLi), Enolates, Thiols | 1,4-Addition | Thermodynamic Control |

| Borderline Nucleophiles | Cyanide (CN⁻) | Mixture of 1,2- and 1,4-Addition | Condition Dependent |

Rearrangement Reactions Involving the Brominated Hydroxycyclopentenone Core

The structural framework of brominated hydroxycyclopentenones is accessible through and susceptible to various rearrangement reactions, which can be powerful tools for constructing complex molecular architectures.

Acid-Catalyzed Rearrangements of Related Furylcarbinols to Hydroxycyclopentenones (Piancatelli Rearrangement)

The Piancatelli rearrangement is a significant acid-catalyzed reaction that transforms 2-furylcarbinols into 4-hydroxycyclopentenone derivatives. wikipedia.org This reaction is a key method for synthesizing the core structure of the title compound. The mechanism involves the protonation of the carbinol's hydroxyl group, followed by dehydration to form a resonance-stabilized carbocation. nih.gov A subsequent nucleophilic attack by water opens the furan (B31954) ring, leading to a pentadienyl cation intermediate. This intermediate then undergoes a 4π-conrotatory electrocyclization to yield the trans-4-hydroxy-5-substituted-cyclopent-2-enone product. wikipedia.orgnih.gov

Research has shown that this rearrangement is applicable to brominated substrates. For instance, 3-bromo and 4-bromo-2-furylcarbinols can undergo a stereoselective rearrangement, albeit under more forceful conditions, to produce the corresponding brominated hydroxycyclopentenones. researchgate.netresearchgate.net This demonstrates a viable synthetic route to compounds like this compound and its isomers, highlighting the robustness of the rearrangement even with electron-withdrawing substituents on the furan ring. researchgate.netresearchgate.net

Radical-Mediated Transformations and Degradation Pathways of Halogenated Cyclopentenediones

Halogenated compounds, including brominated cyclopentenones, are susceptible to transformations initiated by radical species. wikipedia.org These reactions typically proceed via a radical chain mechanism involving initiation, propagation, and termination steps. libretexts.org In the context of this compound, a radical initiator or UV light can induce the homolytic cleavage of the relatively weak carbon-bromine bond, generating a vinyl radical.

This reactive intermediate can then undergo several transformations:

Mechanistic Studies of Functional Group Interconversions and Stereochemical Control

The reactivity of this compound is fundamentally governed by the electronic and steric properties of the bromine and hydroxyl substituents. These groups modulate the electron density of the cyclopentenone core, influencing the pathways of both nucleophilic and electrophilic attacks, and play a crucial role in directing the stereochemical outcomes of such reactions.

Influence of the Bromine Atom on Reaction Regioselectivity and Pathway

The bromine atom at the C2 position significantly impacts the regioselectivity of reactions involving this compound. Its influence can be attributed to a combination of inductive and resonance effects, which alter the electrophilicity of the carbon atoms in the cyclopentenone ring.

The electron-withdrawing inductive effect of the bromine atom enhances the electrophilic character of the adjacent carbonyl carbon (C1) and the vinylic carbon to which it is attached (C2). This makes the molecule susceptible to nucleophilic attack. Mechanistic investigations into related α-bromo enone systems suggest that the reaction pathway can proceed through several mechanisms, including Michael addition, direct carbonyl addition, and substitution reactions.

In the context of nucleophilic attack, the regioselectivity is a subject of intricate electronic control. While the C1 carbonyl carbon is inherently electrophilic, the C2 and C3 carbons of the enone system also exhibit electrophilic character due to conjugation. The presence of the bromine atom at C2 can direct nucleophiles to attack at this position, leading to a substitution reaction, or it can influence the regioselectivity of conjugate additions at the C3 position.

The general mechanism for the acid-catalyzed α-halogenation of ketones involves the formation of an enol intermediate. The stability of this enol determines the site of halogenation. For this compound, its formation would be a key step in understanding its reactivity. The interplay between the bromo and hydroxyl groups would dictate the preferred enolization pathway, thereby influencing subsequent reactions.

Role of the Hydroxyl Group in Directing Stereochemical Outcomes

The hydroxyl group at the C3 position plays a pivotal role in controlling the stereochemistry of reactions at the cyclopentenone ring. Its ability to form hydrogen bonds and to chelate with metal catalysts or reagents can create a stereochemically defined environment, guiding the approach of incoming reactants.

In reactions such as reductions of the carbonyl group or additions to the double bond, the hydroxyl group can act as a directing group. For instance, in the reduction of the C1 carbonyl, the hydroxyl group can coordinate to the reducing agent, leading to a delivery of the hydride from a specific face of the molecule. This results in a high degree of diastereoselectivity in the formation of the corresponding diol.

Mechanistic studies on β-hydroxy ketones have demonstrated that chelation control is a powerful tool for stereoselective synthesis. The formation of a cyclic intermediate involving the hydroxyl group, the carbonyl oxygen, and a Lewis acid or metal ion can lock the conformation of the molecule, exposing one face to nucleophilic attack. This principle is expected to be highly relevant in the reactions of this compound, allowing for the predictable synthesis of stereochemically defined products.

The stereochemical outcome of reactions is also influenced by the steric hindrance imposed by the substituents. The relative orientation of the bromine and hydroxyl groups can favor the approach of reagents from the less hindered face of the cyclopentenone ring, further contributing to the stereocontrol of the transformation.

While detailed experimental data and specific data tables for the reactivity of this compound are not extensively documented in publicly available literature, the principles derived from analogous α-bromo enones and β-hydroxy ketones provide a strong foundation for predicting its chemical behavior. Further research into this specific molecule would be valuable for a more comprehensive understanding of its mechanistic nuances.

Advanced Spectroscopic and Computational Analysis Methodologies for 2 Bromo 3 Hydroxycyclopent 2 En 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural confirmation of organic compounds, including halogenated hydroxycyclopentenediones. nih.gov It provides detailed information about the chemical environment of magnetically active nuclei, such as protons (¹H) and carbon-13 (¹³C), allowing for the elucidation of the molecular framework and stereochemical relationships.

High-resolution ¹H and ¹³C NMR spectroscopy are fundamental tools for determining the structure of 2-bromo-3-hydroxycyclopent-2-en-1-one. In ¹H NMR, the chemical shifts, integration, and coupling patterns of the proton signals provide information about the different types of protons and their neighboring atoms. For instance, the presence of signals corresponding to methylene (B1212753) protons and a vinyl proton would be expected, with their specific chemical shifts influenced by the adjacent bromo, hydroxyl, and carbonyl groups.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal, and the chemical shifts are indicative of the carbon's hybridization and bonding environment. For this compound, characteristic signals for the carbonyl carbon, the two olefinic carbons (one bearing the bromine and the other the hydroxyl group), and the two saturated carbons of the cyclopentene (B43876) ring would be observed. The precise assignment of these signals is crucial for confirming the proposed structure. researchgate.netmdpi.com

Table 1: Representative ¹H and ¹³C NMR Data for Cyclopentenone Derivatives

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 3-hydroxycyclopent-2-en-1-one | - | 3.0 (2H, t), 4.9 (1H, t), 6.1 (1H, t) | 35.1, 105.7, 187.4, 206.9 |

| 2-hydroxy-3-methylcyclopent-2-en-1-one | - | 1.9 (3H, s), 2.3 (2H, t), 2.7 (2H, t) | 9.0, 27.2, 30.5, 120.3, 175.7, 203.4 |

Note: Data for illustrative purposes, based on similar structures. Actual values for this compound may vary.

Beyond basic one-dimensional spectra, advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning all proton and carbon signals, especially in complex molecules. These two-dimensional experiments reveal correlations between nuclei, confirming connectivity and aiding in the complete structural elucidation.

Isotope labeling studies, where specific atoms in the molecule are replaced with their isotopes (e.g., ¹³C or ²H), can provide profound mechanistic insights. By tracking the position of the label throughout a chemical reaction or biological process, it is possible to delineate reaction pathways and understand the formation of intermediates and products. While specific isotope labeling studies on this compound are not extensively documented in the provided search results, this methodology remains a powerful tool for investigating its reactivity and transformations.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns. nih.gov

The molecular formula of this compound (C₅H₅BrO₂) can be confirmed by high-resolution mass spectrometry (HRMS), which provides a highly accurate mass measurement. The characteristic isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br isotopes) would result in two molecular ion peaks separated by two mass units, providing a clear signature for the presence of a single bromine atom in the molecule. miamioh.edu

Analysis of the fragmentation patterns observed in the mass spectrum can offer valuable structural clues. raco.cat The molecule may undergo characteristic cleavages, such as the loss of a bromine atom, a hydroxyl group, or carbon monoxide, leading to the formation of specific fragment ions. researchgate.net Elucidating these fragmentation pathways can help to confirm the connectivity of the atoms within the molecule.

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Possible Identity |

| [M]⁺ | 175.9 | 177.9 | Molecular ion |

| [M-Br]⁺ | 97.0 | 97.0 | Loss of Bromine |

| [M-OH]⁺ | 158.9 | 160.9 | Loss of Hydroxyl |

| [M-CO]⁺ | 147.9 | 149.9 | Loss of Carbon Monoxide |

Note: This table represents predicted fragmentation patterns and requires experimental verification.

Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is particularly useful for analyzing complex mixtures and identifying individual components. researchgate.net In the context of this compound, GC-MS could be employed to analyze reaction mixtures to identify byproducts, impurities, or related compounds formed during its synthesis or degradation. The gas chromatograph separates the components of the mixture based on their volatility and interaction with the stationary phase, and the mass spectrometer provides a mass spectrum for each separated component, allowing for its identification.

Computational Chemistry Approaches for Theoretical Investigations

Computational chemistry offers a powerful theoretical framework for investigating the properties of molecules. researchgate.net Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to predict the optimized geometry, electronic structure, and spectroscopic properties of this compound. These theoretical predictions can be compared with experimental data from NMR, IR, and other spectroscopic techniques to validate the computational model and provide a deeper understanding of the molecule's behavior. Computational studies can also be used to explore reaction mechanisms, predict reactivity, and calculate properties that are difficult or impossible to measure experimentally. For instance, calculations could provide insights into the tautomeric equilibrium between the enol and keto forms of the molecule and the relative stabilities of different conformers.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Mechanism Prediction

Density Functional Theory (DFT) stands as a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a wide array of properties for this compound, including its geometry, electronic distribution, and spectroscopic characteristics.

Detailed DFT studies would involve the selection of an appropriate functional and basis set to accurately model the electronic environment of the molecule. The outputs of these calculations can provide valuable data on the molecule's frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial for understanding the molecule's reactivity, with the HOMO indicating regions susceptible to electrophilic attack and the LUMO highlighting sites for nucleophilic attack.

Furthermore, DFT calculations are instrumental in predicting reaction mechanisms involving this compound. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the activation energies associated with different reaction pathways. This allows for a theoretical prediction of the most favorable reaction mechanism, guiding synthetic efforts and providing a deeper understanding of the compound's chemical behavior.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound (Note: The following data is illustrative of typical DFT outputs and is not based on published experimental or computational results for this specific molecule.)

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons and susceptibility to oxidation. |

| LUMO Energy | -1.2 eV | Indicates the energy of the lowest energy unoccupied orbital and susceptibility to reduction. |

| HOMO-LUMO Gap | 5.3 eV | Relates to the electronic excitability and chemical reactivity of the molecule. |

| Dipole Moment | 3.2 D | Provides insight into the polarity and intermolecular interactions of the molecule. |

Molecular Dynamics Simulations for Conformational Landscapes

While DFT provides insights into the static electronic structure, Molecular Dynamics (MD) simulations offer a dynamic perspective on the conformational behavior of this compound. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion.

These simulations can reveal the accessible conformations of the molecule in different environments, such as in various solvents or at different temperatures. By analyzing the trajectory of the simulation, a conformational landscape can be constructed, identifying the most stable and frequently adopted shapes of the molecule. This is particularly important for understanding how the molecule's three-dimensional structure influences its reactivity and interactions with other molecules. For a flexible ring system like a cyclopentenone derivative, MD simulations can elucidate the dynamics of ring puckering and the orientation of its substituents.

Quantum Chemical Calculations Supporting Synthetic Design and Reactivity

Quantum chemical calculations, a broader category that includes DFT, provide a foundational framework for the rational design of synthetic routes and the prediction of chemical reactivity for this compound. These methods can be employed to model the reactivity of different sites on the molecule, predicting the outcome of various chemical transformations.

For instance, quantum chemical calculations can be used to compute various reactivity descriptors, such as atomic charges, electrostatic potentials, and Fukui functions. These descriptors help in identifying the most reactive sites for electrophilic, nucleophilic, and radical attacks. This information is invaluable for chemists aiming to design selective synthetic strategies. By theoretically screening potential reactions and reagents, these computational tools can help to prioritize experiments, saving time and resources in the laboratory. The synergy between quantum chemical predictions and experimental work accelerates the discovery and optimization of synthetic pathways for novel compounds and their derivatives.

Applications of 2 Bromo 3 Hydroxycyclopent 2 En 1 One in Complex Molecule Synthesis

Utilization as a Versatile Building Block in Natural Product Total Synthesis

The dense functionalization of brominated hydroxycyclopentenones makes them attractive starting points in the total synthesis of natural products. The inherent reactivity of the vinyl bromide, the enone system, and the hydroxyl group allows for a sequential and controlled introduction of complexity. These motifs are core components of many pharmacologically active compounds and serve as precursors to a variety of natural products. The synthesis of such functionalized cyclopentenones can be achieved through methods like the Piancatelli rearrangement of brominated 2-furylcarbinols.

The 4-hydroxycyclopentenone framework is a key structural element of prostaglandins (B1171923), a class of lipid compounds involved in numerous physiological processes. Synthetic strategies often rely on intermediates that allow for the stereocontrolled installation of two side chains onto the five-membered ring. Functionalized cyclopentenones derived from the rearrangement of 2-furyl-alkenyl carbinols are valuable intermediates for the synthesis of prostaglandin (B15479496) analogues, as the side chain at the C5 position is suitable for further chemical modifications. While specific examples detailing the use of 2-Bromo-3-hydroxycyclopent-2-en-1-one are not extensively documented in readily available literature, the closely related 2-bromo- and 3-bromo-4-hydroxy-2-cyclopent-1-ones are recognized as useful intermediates for this purpose. The synthesis of prostaglandin analogues often involves conjugate addition reactions to cyclopentenone intermediates to install the lower side chain.

Table 1: Key Intermediates in Prostaglandin Synthesis

| Intermediate Class | Key Features | Synthetic Utility |

|---|---|---|

| 4-Hydroxycyclopentenones | Core five-membered ring with hydroxyl group | Foundational structure for prostaglandins |

| 5-Alkenyl-cyclopentenones | Contains a side chain for elaboration | Precursor for the upper side chain |

The cyclopentane (B165970) ring is a ubiquitous feature in a vast number of natural products, often appearing within intricate polycyclic and stereochemically rich frameworks. The development of synthetic methods to construct these fully functionalized five-membered rings is a central theme in organic synthesis. The reactivity of cyclopentenone intermediates can be harnessed in cycloaddition reactions and other annulation strategies to build more complex polycyclic systems. The strategic placement of functional groups, such as the bromine atom and hydroxyl group in this compound, provides the necessary handles to direct the formation of new rings and stereocenters, thereby enabling the assembly of complex natural product skeletons.

Role in the Synthesis of Diverse Pharmacologically Relevant Scaffolds

Beyond natural products, the cyclopentenone core is a "privileged scaffold" in medicinal chemistry, capable of providing ligands for various biological receptors. The modification of this template can lead to the discovery of novel therapeutic agents. For instance, the chromone (B188151) scaffold, another important heterocyclic system, is found in compounds with a wide range of biological activities, including antiviral, antimicrobial, and anticancer properties. The synthetic flexibility of building blocks like this compound allows for their potential incorporation into diverse, pharmacologically active scaffolds through reactions that leverage the vinyl bromide for cross-coupling, the ketone for condensation, and the hydroxyl group for etherification or esterification.

Preparation of Advanced Organic Intermediates and Fine Chemicals

Highly functionalized molecules like this compound are valuable as advanced intermediates in multi-step synthetic sequences. They provide a compact and versatile platform from which a wide range of derivatives can be prepared. For example, the related compound 2-Bromo-3-methoxycyclopent-2-enone is utilized as a drug intermediate for the synthesis of various active compounds. The strategic value of these intermediates lies in their ability to streamline synthetic routes, reducing the number of steps required to build molecular complexity and leading to the efficient production of fine chemicals and pharmaceutical precursors.

Development of Novel Synthetic Methodologies Employing Brominated Hydroxycyclopentenones

The unique electronic and steric properties of brominated hydroxycyclopentenones make them ideal substrates for exploring and developing new synthetic reactions. The interplay between the electron-withdrawing ketone and the vinyl bromide, along with the adjacent hydroxyl group, can lead to novel reactivity and selectivity, paving the way for the discovery of new chemical transformations.

Cascade reactions, also known as domino or tandem reactions, are powerful processes in which multiple bond-forming events occur in a single synthetic operation without isolating intermediates. These reactions are highly efficient, atom-economical, and can rapidly generate significant molecular complexity from simple starting materials. They are often key steps in the total synthesis of complex natural products. The dense functionality of this compound makes it an excellent candidate for initiating such reaction cascades. A single activation event could trigger a sequence of intramolecular or intermolecular reactions, leading to the rapid construction of complex heterocyclic or polycyclic systems. The development of cascade reactions involving such versatile building blocks is a significant goal in modern organic synthesis, offering a more sustainable and efficient approach to the construction of important molecules.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2-bromo-4-hydroxy-2-cyclopent-1-one |

| 3-bromo-4-hydroxy-2-cyclopent-1-one |

Future Directions and Emerging Research Avenues for 2 Bromo 3 Hydroxycyclopent 2 En 1 One

Development of Sustainable and Green Synthetic Routes and Methodologies

The future synthesis of 2-bromo-3-hydroxycyclopent-2-en-1-one is increasingly focused on environmentally benign and sustainable practices. Research is shifting away from conventional methods that often rely on harsh reagents and generate significant waste, towards greener alternatives that emphasize atom economy, use of renewable feedstocks, and milder reaction conditions.

A key area of development is the utilization of biomass-derived starting materials. For instance, the Piancatelli rearrangement, an acid-catalyzed conversion of 2-furylcarbinols into 4-hydroxycyclopentenones, offers a direct route from renewable furan-based compounds. researchgate.net Future research will likely focus on adapting this reaction for the specific synthesis of halogenated derivatives like this compound, potentially using heterogeneous acid catalysts to simplify purification and catalyst recycling.

Biocatalysis presents another significant frontier for the green synthesis of this compound and its analogs. Enzymatic resolutions are already established for producing chiral hydroxylated cyclopentenones with high enantioselectivity under mild conditions. acs.org Furthermore, entire biosynthetic pathways are being uncovered that produce similar scaffolds from basic metabolic precursors. For example, a three-enzyme pathway has been identified for the formation of 2-amino-3-hydroxycyclopent-2-en-one from succinyl-CoA and glycine. nih.gov This discovery opens the door to exploring engineered enzymatic cascades for the sustainable production of this compound, potentially by incorporating a biocatalytic halogenation step.

Below is a table summarizing potential green synthetic strategies:

| Green Strategy | Precursor/Catalyst Type | Potential Advantages |

| Biomass Valorization | Furfurals (from hemicellulose) | Utilizes renewable feedstocks, reduces reliance on petrochemicals. |

| Biocatalysis | Enzymes (e.g., lipases, halogenases) | High selectivity, mild reaction conditions, reduced waste. acs.org |

| Heterogeneous Catalysis | Solid acid catalysts | Simplified product purification, catalyst reusability. |

| Photocatalysis | Visible-light photocatalysts | Energy-efficient, allows for novel reaction pathways. rsc.org |

Exploration of Unprecedented Reactivity Patterns and Novel Catalytic Transformations

The unique arrangement of functional groups in this compound provides a rich platform for exploring novel chemical reactivity. The vinyl bromide moiety, the enone system, and the allylic alcohol can all participate in a wide array of transformations, leading to complex molecular architectures.

Future research will likely investigate the bioactivation of this compound. Inspired by studies on similar molecules like α-bromo-2-cyclopentenone, it is plausible that this compound could be activated by biological thiols. This process could involve an initial conjugate addition of the thiol followed by intramolecular displacement of the bromide to form a highly reactive episulfonium ion, a potent DNA-alkylating agent. nih.gov Understanding this reactivity pattern could inform the design of novel therapeutic agents.

Catalytic transformations are another fertile ground for investigation. Gold-catalyzed reactions, for instance, have proven effective in activating alkynes for the synthesis of E-α-haloenones and in various transformations of β-haloenol esters. nih.govmdpi.com Applying such catalytic systems to this compound could unlock new, efficient pathways to complex derivatives. Moreover, multicatalytic cascade reactions, which combine multiple catalytic cycles in a single pot, could be developed to rapidly build molecular complexity from this versatile starting block. nih.gov

The table below outlines potential novel reactions:

| Reaction Type | Key Feature/Intermediate | Potential Application |

| Thiol-Triggered Bioactivation | Episulfonium ion formation | Design of targeted covalent inhibitors or anticancer drugs. nih.gov |

| Gold-Catalyzed Transformations | Chemoselective activation of functionalities | Efficient synthesis of complex natural product analogs. nih.govmdpi.com |

| Asymmetric Cascade Catalysis | One-pot multi-bond formation | Rapid construction of chiral, densely functionalized molecules. nih.gov |

| Cross-Coupling Reactions | Suzuki, Heck, Sonogashira coupling at C-Br | Introduction of diverse substituents (aryl, vinyl, alkynyl). |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow manufacturing is a major trend in modern chemical synthesis, offering enhanced safety, reproducibility, and scalability. The synthesis of this compound and its derivatives is well-suited for this technological shift.

Multi-step continuous flow processes have already been developed for other highly functionalized cyclopentenones, demonstrating the feasibility of integrating synthesis, in-line extraction, and purification in a fully automated system. acs.orgworktribe.comresearchgate.net Such systems can handle hazardous reagents more safely and allow for precise control over reaction parameters like temperature and residence time, often leading to higher yields and purity. For instance, the synthesis of α-halo ketones, crucial intermediates for antiretroviral drugs, has been successfully implemented in continuous flow, eliminating the need to handle the hazardous reagent diazomethane. acs.org

Future research will focus on designing a telescoped, multi-step flow synthesis for this compound, potentially starting from a renewable feedstock like furfural. rsc.org This would involve optimizing each step—such as the initial rearrangement, bromination, and any subsequent transformations—in individual flow modules, which are then connected to create a seamless production line. flinders.edu.au This approach not only enhances efficiency but also facilitates the rapid generation of a library of derivatives for screening purposes by simply altering the input of reagent streams. flinders.edu.au

| Flow Chemistry Advantage | Implication for Synthesis | Reference Example |

| Enhanced Safety | Safe handling of hazardous reagents and intermediates. | Continuous synthesis of α-halo ketones without isolating diazomethane. acs.org |

| Precise Control | Improved yield, selectivity, and reproducibility. | Multi-step flow synthesis of a versatile cyclopentenone building block. acs.orgresearchgate.net |

| Scalability | Seamless transition from laboratory to industrial production. | Total flow synthesis of the API Celecoxib. nih.gov |

| Automation & Integration | Reduced manual handling, in-line purification. | Integrated workflow with solid dosing and in-line extraction. worktribe.comresearchgate.net |

Potential in Advanced Materials Science Applications

While traditionally viewed as a synthetic intermediate for pharmaceuticals and natural products, the structural features of this compound make it an intriguing candidate for applications in advanced materials science. The presence of a polymerizable alkene and multiple functional groups for post-polymerization modification opens avenues for creating novel functional polymers.

The cyclopentanone (B42830) unit itself can be incorporated into polymer backbones. For example, methods exist to produce poly(9-fluorenone) by oxidizing polymers containing cyclopentane (B165970) structures, indicating the stability and potential electronic properties of such motifs within a macromolecule. google.com Future research could explore the ring-opening metathesis polymerization (ROMP) of the cyclopentenone ring or the radical polymerization of the double bond to create polymers with unique thermal and mechanical properties.

Furthermore, the bromine and hydroxyl groups serve as handles for further functionalization. The bromine atom can be used for grafting side chains onto a polymer backbone via atom transfer radical polymerization (ATRP) or for creating cross-linked networks. The hydroxyl group can be used to attach other functional molecules, such as dyes, liquid crystals, or bioactive moieties, leading to materials with tailored optical, electronic, or biomedical properties. The development of such cyclopentenone-based polymers could lead to new materials for applications ranging from organic electronics to drug delivery systems.

| Functional Group | Potential Polymerization/Modification | Potential Material Application |

| Alkene | Ring-Opening Metathesis Polymerization (ROMP), Radical Polymerization | Creation of novel polymer backbones. |

| Bromine Atom | Atom Transfer Radical Polymerization (ATRP) initiator site, Cross-coupling reactions | Grafting polymers, synthesis of conjugated materials. |

| Hydroxyl Group | Esterification, Etherification | Attachment of functional side chains (e.g., chromophores, drugs). |

| Ketone Group | Derivatization to form oximes, hydrazones | Cross-linking, modifying polymer properties. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。